N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide,monohydrochloride

Description

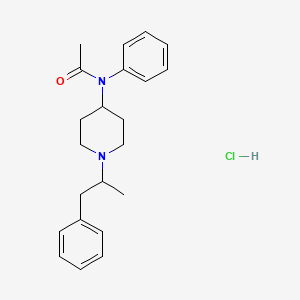

N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride is a synthetic opioid derivative structurally related to fentanyl and its analogues. This compound features a piperidin-4-yl core substituted with a 1-(1-phenylpropan-2-yl) group and an acetamide moiety linked to an N-phenyl group. The monohydrochloride salt enhances solubility, which influences bioavailability and pharmacokinetics.

Properties

CAS No. |

2306822-12-6 |

|---|---|

Molecular Formula |

C22H29ClN2O |

Molecular Weight |

372.9 g/mol |

IUPAC Name |

N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C22H28N2O.ClH/c1-18(17-20-9-5-3-6-10-20)23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21;/h3-12,18,22H,13-17H2,1-2H3;1H |

InChI Key |

MEEBFQSKZPPWQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:

Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.

Acetylation: The acetamide group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.

Purification and Crystallization: The final product is purified and crystallized to obtain the monohydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or acetamide groups can be replaced by other functional groups using appropriate reagents.

Hydrolysis: Hydrolysis of the acetamide group can be achieved under acidic or basic conditions, leading to the formation of the corresponding amine and acetic acid.

Scientific Research Applications

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

Biology: The compound has been investigated for its biological activity, including its interaction with various enzymes and receptors.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural differences between the target compound and related opioids are summarized below:

Key Observations :

Pharmacological and Binding Affinity Data

Binding affinities (Ki) and potency relative to fentanyl:

*Estimated from structural similarity to fentanyl.

Analysis :

- The target compound’s potency is hypothesized to be lower than carfentanil due to the absence of a carboxylate ester (critical for carfentanil’s ultra-high MOR affinity) .

- Acetamide derivatives like acetylfentanyl typically exhibit reduced potency compared to propanamide or carboxylate analogues, aligning with trends in MOR ligand design .

Biological Activity

N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide monohydrochloride, also known as alpha-methylacetylfentanyl, is a synthetic opioid and an analog of fentanyl. Its biological activity is primarily characterized by its analgesic properties, but it also exhibits various pharmacological effects that warrant detailed examination.

Chemical Structure and Properties

- Molecular Formula : C22H28N2O

- Molecular Weight : 336.47 g/mol

- CAS Number : Not explicitly provided, but related to fentanyl analogs.

The compound features a piperidine ring structure, which is common among many opioids, contributing to its interaction with opioid receptors in the central nervous system (CNS).

N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide exerts its effects primarily through the modulation of opioid receptors, specifically the mu-opioid receptor. This interaction leads to analgesic effects by inhibiting pain pathways in the CNS.

Analgesic Properties

Research indicates that this compound possesses significant analgesic activity comparable to other potent opioids. Its efficacy was evaluated in various animal models, demonstrating substantial pain relief at doses typically lower than those required for traditional opioids like morphine.

Anticonvulsant Activity

In addition to its analgesic properties, some derivatives of N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide have been investigated for anticonvulsant activity. For instance, studies on similar compounds have shown effectiveness in models of epilepsy, particularly in maximal electroshock (MES) tests. These studies suggest that modifications to the piperidine structure can enhance or diminish anticonvulsant effects, indicating a structure-activity relationship (SAR) worth exploring further .

Table 1: Summary of Biological Activities

Detailed Findings from Studies

- Anticonvulsant Evaluation : Various derivatives were synthesized and tested for their ability to prevent seizures induced by pentylenetetrazole and electroshock. Compounds with higher lipophilicity demonstrated delayed onset but prolonged action against seizures .

- Comparative Analysis : In a study comparing the efficacy of different fentanyl analogs, N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide was noted for its potent analgesic effects but also highlighted for its narrow therapeutic index, raising concerns regarding potential overdose risks .

- SAR Studies : The modification of the piperidine moiety significantly influenced both analgesic and anticonvulsant activities. For example, substituting different groups on the piperidine ring altered binding affinities to opioid receptors, impacting overall efficacy .

Q & A

Q. What are the key structural and physicochemical properties of this compound?

The compound features a piperidine core substituted with phenyl and propan-2-yl groups, an acetamide moiety, and a hydrochloride counterion. Key properties include:

Methodological Insight : Structural characterization typically employs NMR (¹H/¹³C), mass spectrometry , and FTIR to confirm substituent positions and salt formation .

Q. What are the standard protocols for synthesizing this compound?

Synthesis involves multi-step organic reactions:

Piperidine functionalization : Introduce the 1-phenylpropan-2-yl group via alkylation or reductive amination .

Acetamide formation : React the substituted piperidine with phenylacetyl chloride under anhydrous conditions .

Hydrochloride salt preparation : Treat the freebase with HCl in a polar solvent (e.g., ethanol) .

Q. Critical Parameters :

- Temperature control (<0°C for exothermic steps).

- Solvent selection (e.g., dichloromethane for amidation).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How should researchers handle and store this compound safely?

- Toxicity : Classified as acute oral toxicity (Category 4) and skin/eye irritant .

- Storage : In airtight containers at 2–8°C, desiccated to prevent hydrolysis .

- PPE : Nitrile gloves, lab coat, and safety goggles .

Safety Testing : Conduct acute toxicity assays (OECD 423) and skin sensitization studies (OECD 406) for lab protocol optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Conflicts in NMR or MS data often arise from:

Q. Resolution Strategies :

Q. What are the challenges in optimizing reaction yields for scaled-up synthesis?

Common issues include:

Q. Optimization Approaches :

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity .

- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to enhance amidation efficiency .

Q. What pharmacological mechanisms are hypothesized for this compound?

Structural analogs (e.g., fentanyl derivatives) suggest potential:

Q. Experimental Validation :

Q. How do regulatory controls impact research on this compound?

Q. Documentation Requirements :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.